molecular formula C10H10N2O5 B1393710 N-(4-acetyl-2-nitrophenyl)glycine CAS No. 4662-68-4

N-(4-acetyl-2-nitrophenyl)glycine

Cat. No. B1393710
CAS RN: 4662-68-4
M. Wt: 238.2 g/mol
InChI Key: KRXLTFNZRIFBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetyl-2-nitrophenyl)glycine is a chemical compound that belongs to the family of nitrophenyl glycine molecules . It is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids .


Physical And Chemical Properties Analysis

The molecular weight of N-(4-acetyl-2-nitrophenyl)glycine is 238.2 g/mol . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.

Scientific Research Applications

Aminolysis Reactions

N-(4-acetyl-2-nitrophenyl)glycine has been studied in the context of aminolysis reactions. For example, García‐Río et al. (2005) investigated the kinetics of aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions, demonstrating that the reaction occurs primarily in the aqueous microdroplet, with rate constants increasing as the water content of the system decreases (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).

Photochemical Proteolysis

England et al. (1997) developed a method for site-specific, nitrobenzyl-induced photochemical proteolysis using the chemistry of the unnatural amino acid N-(4-acetyl-2-nitrophenyl)glycine. This method was applied to ion channels in living cells, providing insights into protein structure and function (England, Lester, Davidson, & Dougherty, 1997).

Synthesis of Chromogenic Substrates

In the field of enzyme studies, N-(4-acetyl-2-nitrophenyl)glycine has been used in the synthesis of chromogenic substrates for α-amylases. Farkas et al. (1997) demonstrated the synthesis of peracetylated maltooligosaccharides which were transformed into 4-nitrophenyl and 2-chloro-4-nitrophenyl β-glycosides, useful in studying enzyme activities (Farkas, Jánossy, Harangi, Kandra, & Lipták, 1997).

Chemoenzymatic Methodology

Malhotra et al. (2010) developed a chemo-enzymatic methodology for the regioselective synthesis of novel esters using N-(4-acetyl-2-nitrophenyl)glycine. This technique offers efficient and controlled loading of amino acid (glycine) on polyhydroxy compounds, paving the way for novel ester synthesis (Malhotra, Calderón, Prasad, Parmar, & Haag, 2010).

Photochemistry and Biological Activity

N-(4-acetyl-2-nitrophenyl)glycine has been used in the synthesis of photolabile precursors of neurotransmitters. Milburn et al. (1989) synthesized a biologically inert photolabile precursor of carbamoylcholine, which was photolyzed to an active compound, demonstrating potential applications in chemical kinetic investigations of neuronal receptors (Milburn, Matsubara, Billington, Udgaonkar, Walker, Carpenter, Webb, Marque, Denk, & Mccray, 1989).

Future Directions

While specific future directions for N-(4-acetyl-2-nitrophenyl)glycine are not mentioned in the search results, research on similar compounds is ongoing. For instance, new procedures combining chemical and biocatalytic steps are being developed for the synthesis of related compounds . These developments could potentially influence future research directions for N-(4-acetyl-2-nitrophenyl)glycine.

properties

IUPAC Name

2-(4-acetyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)7-2-3-8(11-5-10(14)15)9(4-7)12(16)17/h2-4,11H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXLTFNZRIFBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetyl-2-nitrophenyl)glycine
Reactant of Route 2
Reactant of Route 2
N-(4-acetyl-2-nitrophenyl)glycine
Reactant of Route 3
Reactant of Route 3
N-(4-acetyl-2-nitrophenyl)glycine
Reactant of Route 4
Reactant of Route 4
N-(4-acetyl-2-nitrophenyl)glycine
Reactant of Route 5
Reactant of Route 5
N-(4-acetyl-2-nitrophenyl)glycine
Reactant of Route 6
N-(4-acetyl-2-nitrophenyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.